molecular formula C17H16O4 B6408059 4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid CAS No. 1261985-91-4

4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid

Cat. No.: B6408059
CAS No.: 1261985-91-4
M. Wt: 284.31 g/mol
InChI Key: QGYCUUFFCRDCKR-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid typically involves the esterification of 4-iodobenzoic acid with triisopropyl borate, followed by a series of reactions to introduce the ethoxycarbonyl group. The reaction conditions often include the use of anhydrous ethanol, concentrated sulfuric acid, and molecular sieves to ensure the removal of water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a dicarboxylic acid, while reduction can produce an alcohol derivative.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 3-Ethoxycarbonylphenylboronic acid

Uniqueness

4-(4-Ethoxycarbonylphenyl)-3-methylbenzoic acid is unique due to the presence of both an ethoxycarbonyl group and a methylbenzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(20)13-6-4-12(5-7-13)15-9-8-14(16(18)19)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYCUUFFCRDCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691392
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-91-4
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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